molecular formula C23H23N5O2 B6483538 N-ethyl-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide CAS No. 1291855-95-2

N-ethyl-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide

Cat. No.: B6483538
CAS No.: 1291855-95-2
M. Wt: 401.5 g/mol
InChI Key: BEVZANMSTOMKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core substituted with a 4-ethylphenyl group at position 2 and an N-ethyl-N-phenylacetamide moiety at position 3. This structure combines azaheterocyclic systems (pyrazole and triazine) with aromatic and amide functionalities, which are common pharmacophoric elements in drug discovery. The compound’s design likely aims to leverage the electronic and steric properties of its substituents for enhanced biological activity or physicochemical stability.

Properties

IUPAC Name

N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-3-17-10-12-18(13-11-17)20-14-21-23(30)27(24-16-28(21)25-20)15-22(29)26(4-2)19-8-6-5-7-9-19/h5-14,16H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVZANMSTOMKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N(CC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s N-ethyl-N-phenylacetamide group introduces significant lipophilicity compared to the N-(3-fluorophenyl) () and N-(2-furylmethyl) () analogs. This may enhance membrane permeability but reduce aqueous solubility .

Electronic and Steric Modifications :

  • Fluorine in N-(3-fluorophenyl) () increases electronegativity, which could improve binding affinity to polar targets via dipole interactions .
  • The 2-furylmethyl group () introduces a heteroaromatic ring, which may improve solubility but could be susceptible to oxidative metabolism .

Biological Screening Potential: Compounds like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides () demonstrate the utility of dual heterocyclic systems in broad-spectrum biological activity. While structurally distinct, this highlights the importance of hybrid frameworks in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.